molecular formula C25H21N3O B11649866 1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)-1H-benzimidazol-5-amine

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)-1H-benzimidazol-5-amine

Katalognummer: B11649866
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: UGDIFWIKOWHDAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that features a benzodiazole core substituted with a methoxyphenyl group and a naphthylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific combination of functional groups and its benzodiazole core. This unique structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C25H21N3O

Molekulargewicht

379.5 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)benzimidazol-5-amine

InChI

InChI=1S/C25H21N3O/c1-29-22-12-10-21(11-13-22)28-17-27-24-15-20(9-14-25(24)28)26-16-19-7-4-6-18-5-2-3-8-23(18)19/h2-15,17,26H,16H2,1H3

InChI-Schlüssel

UGDIFWIKOWHDAS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.